molecular formula C14H10F3N3 B1378701 3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 1449117-52-5

3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B1378701
CAS No.: 1449117-52-5
M. Wt: 277.24 g/mol
InChI Key: FDKPQWWEOHYLSZ-UHFFFAOYSA-N
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Description

3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a benzylamino group at the third position, a trifluoromethyl group at the fifth position, and a carbonitrile group at the second position of the pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring. This can be achieved through a cyclization reaction of suitable precursors under specific conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Amination Reaction: The benzylamino group is introduced through an amination reaction, where a benzylamine derivative is reacted with the pyridine intermediate.

    Formation of the Carbonitrile Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide, ethyl bromide), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives. Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.

    Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in drug discovery and development for various diseases.

    Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways and cellular responses.

    DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-5-(trifluoromethyl)pyridine-2-carbonitrile
  • 3-(Benzylamino)-5-(methyl)pyridine-2-carbonitrile
  • 3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carboxamide

Uniqueness

3-(Benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile is unique due to the presence of both the benzylamino and trifluoromethyl groups, which impart distinct chemical properties The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the benzylamino group contributes to its biological activity

Properties

IUPAC Name

3-(benzylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3/c15-14(16,17)11-6-12(13(7-18)20-9-11)19-8-10-4-2-1-3-5-10/h1-6,9,19H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKPQWWEOHYLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=CC(=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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